tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 544443-41-6
VCID: VC7124908
InChI: InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)
SMILES: CC1(CNCCC1NC(=O)OC(C)(C)C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336

tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate

CAS No.: 544443-41-6

Cat. No.: VC7124908

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate - 544443-41-6

Specification

CAS No. 544443-41-6
Molecular Formula C12H24N2O2
Molecular Weight 228.336
IUPAC Name tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)
Standard InChI Key UPXRTDGIBOVLGV-VIFPVBQESA-N
SMILES CC1(CNCCC1NC(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate possesses a piperidine backbone with stereochemical specificity at the 4-position, designated as (4S) in its IUPAC name . The tert-butyl group confers steric hindrance, enhancing stability against enzymatic and chemical degradation. Key identifiers include:

PropertyValueSource
Molecular FormulaC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight228.33 g/mol
CAS Number473838-73-2 (free base)
SMILESCC1(CNCC[C@@H]1NC(=O)OC(C)(C)C)C
InChIKeyUPXRTDGIBOVLGV-VIFPVBQESA-N

The Boc group ((CH3)3COC(O)NH-\text{(CH}_3\text{)}_3\text{COC(O)NH-}) protects the amine, enabling selective reactions in multi-step syntheses.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the hydrochloride salt (CAS 2228894-57-1) reveals distinct proton environments:

  • 1H^1\text{H} NMR (600 MHz, CDCl3_3): Peaks at δ 1.44 (s, 9H, tert-butyl), 3.41 (s, 1H, piperidine), and 1.93–1.29 (m, piperidine ring protons).

  • 13C^{13}\text{C} NMR: Resonances at 155.20 ppm (carbamate carbonyl) and 78.96 ppm (tert-butyl quaternary carbon).

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via Boc protection of 3,3-dimethylpiperidin-4-amine using tert-butyl chloroformate in the presence of triethylamine:

Amine+ClC(O)O(C(CH3)3Et3NBoc-protected amine+HCl\text{Amine} + \text{ClC(O)O(C(CH}_3\text{)}_3 \xrightarrow{\text{Et}_3\text{N}} \text{Boc-protected amine} + \text{HCl}

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: 0–25°C

  • Yield: 70–85% after purification

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis by enhancing heat transfer and reducing reaction times. Key parameters include:

ParameterOptimal ValueOutcome
Residence Time10–15 minutes90% conversion
Temperature20°CMinimizes side reactions
CatalystDMAP (0.1 eq)Accelerates Boc protection

Pharmacological Profile and Neuroprotective Effects

In Vitro Neuroprotection

The hydrochloride salt demonstrates moderate activity in protecting astrocytes from amyloid beta (Aβ) 1-42-induced toxicity (IC50_{50} = 18.7 μM). Proposed mechanisms include:

  • Antioxidant activity: Scavenging reactive oxygen species (ROS) generated by Aβ aggregates.

  • Anti-apoptotic effects: Downregulation of caspase-3 and Bax/Bcl-2 ratio.

Cytotoxicity Profile

In MTT assays, the compound exhibits low cytotoxicity (CC50_{50} > 100 μM in HEK293 cells), suggesting a favorable therapeutic index.

Stability and Pharmacokinetic Considerations

Hydrolytic Stability

The Boc group resists hydrolysis under physiological conditions (pH 7.4, 37°C), with <5% degradation over 24 hours. Acidic conditions (pH < 2) cleave the carbamate, releasing the free amine.

Pharmacokinetic Limitations

Despite in vitro efficacy, the compound shows poor blood-brain barrier (BBB) permeability (Papp_{\text{app}} = 2.1 × 106^{-6} cm/s). Esterase-mediated hydrolysis in plasma further reduces bioavailability.

Applications in Medicinal Chemistry

Intermediate for Neuroactive Agents

The compound serves as a precursor to piperidine-based dopamine reuptake inhibitors and sigma-1 receptor agonists.

Comparative Analysis of Carbamate Protections

Carbamate DerivativeStability (t1/2_{1/2}, pH 7.4)BBB Permeability
tert-Butyl carbamate24 hoursLow
Benzyl carbamate8 hoursModerate
9-Fluorenylmethyl carbamate48 hoursHigh

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